molecular formula C26H33N3O8S B087129 Perazine dimalonate CAS No. 14777-25-4

Perazine dimalonate

Cat. No. B087129
CAS RN: 14777-25-4
M. Wt: 547.6 g/mol
InChI Key: LXOKLRDDOBCJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perazine dimalonate (PD) is a synthetic, water-soluble compound that has been used in a wide range of scientific research applications. It is an analog of carbamazepine, a commonly prescribed anticonvulsant drug, and it is believed to have similar pharmacological effects. PD has been studied in a variety of laboratory experiments, and its biochemical and physiological effects have been investigated. In

Scientific Research Applications

  • Lysosomal Trapping and Interaction with Antidepressants : Perazine shows significant lysosomal trapping in various tissues, impacting its distribution and interaction with antidepressants like tricyclics and SSRIs. These interactions can influence drug concentrations at the site of action and potentially increase side effects (Daniel & Wójcikowski, 1999).

  • Metabolism by Cytochrome P-450 and FMO3 Enzymes : Cytochrome P-450 enzymes, specifically CYP3A4 and CYP2C9, along with FMO3, play a significant role in the metabolism of perazine. Genetic polymorphisms in these enzymes can affect perazine clearance and may lead to changes in its pharmacokinetics (Störmer et al., 2000).

  • Use in Schizophrenia Treatment : Perazine is used for treating schizophrenia, particularly for its low level of extrapyramidal side effects. However, the quality of research is limited, and more well-designed trials are needed to conclusively determine its properties and side-effect profile (Leucht et al., 2006).

  • Modulation of Interleukin Levels : Chronic treatment with perazine can modulate the levels of interleukin-1β in the brain, especially in the hypothalamus, suggesting its potential role in modulating immune responses in the brain (Obuchowicz et al., 2006).

  • Distribution Interactions with Antidepressants : In vivo studies indicate that perazine interacts with antidepressants such as imipramine and fluoxetine, affecting their distribution in the body. These interactions lead to a shift in drug concentrations from organs rich in lysosomes to those poor in these organelles, particularly affecting the heart (Wójcikowski & Daniel, 2000).

Mechanism of Action

Target of Action

Perazine Dimalonate primarily targets the Dopamine Receptors (DRDs) . Dopamine is a key neurotransmitter involved in regulating mood, cognition, and perception . The primary target of this compound is the central nervous system, where it exerts its effects by modulating neurotransmitter activity .

Mode of Action

This compound exerts its therapeutic effects primarily through antagonism of dopamine receptors , specifically the D2 subtype . By blocking these receptors, this compound inhibits the action of dopamine, which can help to alleviate symptoms of psychosis and other mental disorders .

Biochemical Pathways

This compound affects the Neuroactive ligand-receptor interaction and Dopaminergic synapse pathways . By antagonizing the dopamine receptors, it can alter the normal functioning of these pathways, leading to changes in neurotransmission and neuronal activity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity within the central nervous system . By blocking dopamine receptors, it can help to normalize neurotransmission and alleviate symptoms of psychosis and other mental disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, concurrent use of other central nervous system depressants can enhance the sedative effects of this compound . Additionally, individual factors such as the patient’s age, health status, and other medications can also impact the drug’s effectiveness and risk of side effects .

Biochemical Analysis

Biochemical Properties

Perazine Dimalonate interacts with dopamine receptors (DRDs), acting as an antagonist . This means it binds to these receptors and inhibits their activity, which can influence various biochemical reactions within the body.

Cellular Effects

This compound’s antagonistic action on dopamine receptors can have various effects on cells. By inhibiting these receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine receptors. As a DRDs antagonist, it binds to these receptors and inhibits their activity This can lead to changes in gene expression and cellular function

Metabolic Pathways

This compound is known to inhibit human cytochrome P450 isoenzyme 1A2 (CYP1A2) at therapeutic drug concentrations . This suggests that it may be involved in the metabolic pathways associated with this enzyme. Detailed information about its interaction with other enzymes or cofactors, and its effects on metabolic flux or metabolite levels, is not currently available.

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.2C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;2*1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOKLRDDOBCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163797
Record name Perazine dimalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14777-25-4
Record name Perazine dimalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perazine dimalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERAZINE DIMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94LL6T81RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perazine dimalonate
Reactant of Route 2
Perazine dimalonate
Reactant of Route 3
Reactant of Route 3
Perazine dimalonate
Reactant of Route 4
Perazine dimalonate
Reactant of Route 5
Perazine dimalonate
Reactant of Route 6
Perazine dimalonate

Q & A

Q1: What analytical techniques have been explored for the determination of Perazine Dimalonate in pharmaceutical formulations?

A1: [] A rapid oxidimetric titration method using Cerium(IV) sulfate (Ce(SO4)2) has been developed for determining this compound in tablets and injectable solutions. This method proves advantageous as common excipients like talc, magnesium stearate, sodium citrate, dextrose, starch, and gelatin do not interfere with the analysis. [] You can find more details about this method in the research paper titled "A rapid oxidimetric determination of psychotropic drugs with cerium(IV)" available here: .

Q2: Can this compound be utilized in analytical chemistry for the detection of metal ions?

A2: Yes, research indicates that this compound can be employed as a chromogenic reagent for the spectrophotometric determination of Iridium(IV). [] In a phosphoric acid medium, this compound reacts with Iridium(IV) to form a distinct red radical cation. This reaction, occurring instantaneously at room temperature, allows for the sensitive detection and quantification of Iridium(IV) by measuring absorbance at 515 nm. [] For a deeper understanding, refer to the research article "Rapid method for the spectrophotometric determination of iridium(IV)" available here: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.